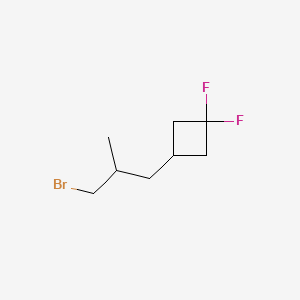
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane typically involves the reaction of 3-bromo-2-methylpropyl derivatives with difluorocyclobutane precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes or cycloalkanes.
Scientific Research Applications
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpropyl acetate
- 3-Bromo-2-methylpropyl-1-ene
- 3-Bromo-2-methylpropyltrimethoxysilane
Uniqueness
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms on a cyclobutane ring. This combination of halogens and the cyclobutane structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.
Biological Activity
The compound 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane is a fluorinated cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H10BrF2. The presence of bromine and fluorine atoms in its structure may influence its biological interactions and pharmacokinetics.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.07 g/mol |
| Boiling Point | Not readily available |
| Solubility | Varies with solvent |
| Density | Not readily available |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Compounds with similar structures have been shown to act on purinergic receptors, particularly the P2X3 receptor, which plays a crucial role in nociception and pain pathways.
P2X3 receptors are ATP-gated cation channels involved in sensory neuron signaling. Antagonists of these receptors have demonstrated potential in treating pain-related disorders by inhibiting nociceptive signaling pathways .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. This suggests that the compound may be useful in managing conditions associated with chronic pain and inflammation.
Case Studies:
- Pain Management : In a study investigating P2X3 receptor antagonists, compounds structurally related to this compound showed a marked reduction in pain responses in animal models. This highlights the potential therapeutic applications of this compound in pain relief .
- Respiratory Disorders : Another study explored the role of P2X3 receptors in respiratory conditions such as chronic cough. The findings suggested that antagonizing these receptors could alleviate symptoms associated with overactive sensory pathways in respiratory tissues, indicating a possible application for this compound in treating such disorders .
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with other fluorinated cyclobutane derivatives.
Table 2: Comparison of Biological Activities
Properties
Molecular Formula |
C8H13BrF2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropyl)-1,1-difluorocyclobutane |
InChI |
InChI=1S/C8H13BrF2/c1-6(5-9)2-7-3-8(10,11)4-7/h6-7H,2-5H2,1H3 |
InChI Key |
SGKKNXORWDZNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















